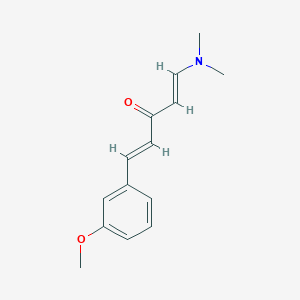
(1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one” is a chemical compound with the CAS Number: 886361-10-0. It has a molecular weight of 231.29 and its IUPAC name is (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)-1,4-pentadien-3-one . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO2/c1-15(2)10-9-13(16)8-7-12-5-4-6-14(11-12)17-3/h4-11H,1-3H3/b8-7+,10-9+ . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point range of 50 - 53 degrees Celsius .Applications De Recherche Scientifique
Controlled Release in Drug Delivery Systems
(1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one (DBA-1), a dibenzylideneacetone (DBA) analog, has been studied for its applications in controlled drug release systems. When encapsulated in poly(lactic acid) (PLA) membranes, these DBA analogs demonstrate potential in developing drug delivery systems and tissue engineering applications. The research focused on their hydrolytic degradation under different pH conditions, revealing significant insights into their controlled release characteristics (Alcántara Blanco, Urdaneta, & Sabino, 2020).
Photophysical Properties and Applications
A study on various unsymmetrical mono-carbonyl curcuminoids, including analogs of (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one, explored their photophysical properties. These compounds demonstrate interesting electronic and structural characteristics, making them suitable for applications in areas such as optical materials and photodynamic therapy (Khalid et al., 2020).
Nonlinear Optical Properties
The compound and its derivatives have been researched for their nonlinear optical (NLO) properties. For instance, bis-chalcone derivatives of this compound show significant second harmonic generation (SHG) efficiencies, indicating their potential use in optical and photonic applications (Shettigar et al., 2006).
Fluorescence Probe Properties
The fluorescence probe properties of various derivatives, including (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one, have been investigated. These studies have shown that these compounds can serve as effective fluorescence probes in different environments, useful in bioimaging and diagnostics (Singh & Darshi, 2002).
Chemoselective Bioreduction
Research has been conducted on the chemoselective bioreduction of derivatives of (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one using Saccharomyces cerevisiae yeasts. This work highlights the potential of these compounds in biotechnological applications, particularly in chemoselective synthesis processes (Schaefer et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15(2)10-9-13(16)8-7-12-5-4-6-14(11-12)17-3/h4-11H,1-3H3/b8-7+,10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZXROTVMVZZBR-XBLVEGMJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


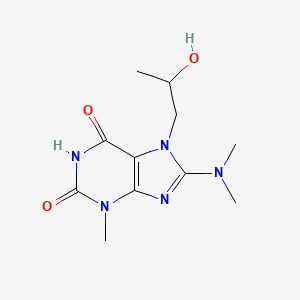

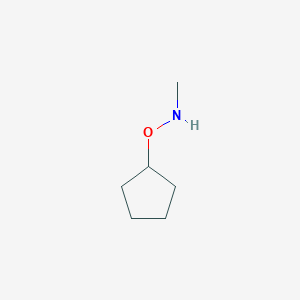
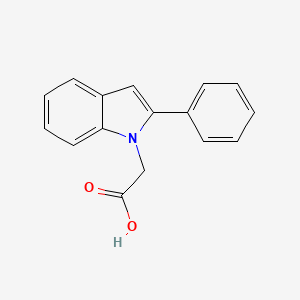
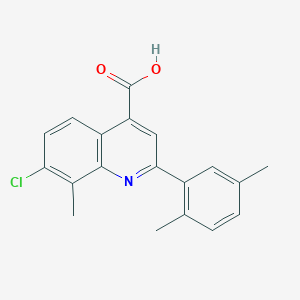
![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)
![2-[[4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2610062.png)
![Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)
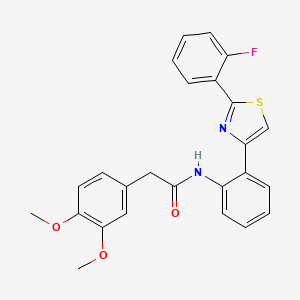
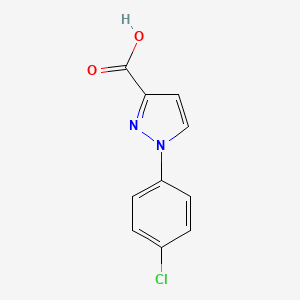

![3-chloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2610068.png)
![N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)